molecular formula C13H16N2 B8690284 1-Butyl-4-phenyl-1h-imidazole CAS No. 148902-26-5

1-Butyl-4-phenyl-1h-imidazole

Cat. No.: B8690284
CAS No.: 148902-26-5
M. Wt: 200.28 g/mol
InChI Key: TXIIYYAADGUANI-UHFFFAOYSA-N
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Description

1-Butyl-4-phenyl-1h-imidazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

148902-26-5

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-butyl-4-phenylimidazole

InChI

InChI=1S/C13H16N2/c1-2-3-9-15-10-13(14-11-15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3

InChI Key

TXIIYYAADGUANI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in 30 ml of anhydrous DMF is added a solution of 4-phenylimidazole (7.21 g, 50 mmol) in 30 ml of DMF at room temperature, the resulting mixture is stirred at 70° C. 1 h, and then cooled to room temperature followed by the dropwise addition of iodobutane (9.66 g, 52.5 mmol, 1.05 eq.). The mixture is stirred at room temperature for 1 h, heated to 70° C. and stirred for an additional 8 h. The reaction mixture is cooled to room temperature, poured into 200 ml of ice-water, extracted with ethyl acetate (100 ml×3). The combined organics are washed with water, brine, dried over anhydrous sodium sulfate, filtered, evaporated at reduced pressure and purified by flash chromatography on silica gel to obtain 9.08 g of 1-butyl-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.77 (2H, d, J=7.6 Hz), 7.49 (1H, s), 7.36 (2H, t, J=7.6 Hz), 7.23(1H, m), 7.20 (1H, s), 3.95 (2H, t, J=7.2 Hz), 1.80 (2H, m), 1.36 (2H, m), 0.96 (3H, t, J=7.2 Hz); MS (+VE) m/z 201 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.66 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in 30 ml of anhydrous DMF is added a solution of 4-phenylimidazole (7.21 g, 50 mmol) in 30 ml of DMF at room temperature, the resulting mixture is stirred at 70° C. 1h, and then cooled to room temperature followed by the dropwise addition of iodobutane (9.66 g 52.5 mmol, 1.05 eq.). The mixture is stirred at room temperature for 1 h, heated to 70° C. and stirred for an additional 8 h. The reaction mixture is cooled to room temperature, poured into 200 ml of ice-water, extracted with ethyl acetate (100 ml×3). The combined organics are washed with water, brine, dried over anhydrous sodium sulfate, filtered, evaporated at reduced pressure and purified by flash chromatography on silica gel to obtain 9.08 g of 1-butyl-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.77 (2H, d, J=7.6 Hz), 7.49 (1H, s), 7.36 (2H, t, J=7.6 Hz), 7.23 (1H, m), 7.20 (1H, s), 3.95 (2H, t, 17.2 Hz), 1.80 (2H, m), 1.36 (2H, m), 0.96 (3H, t, J=7.2 Hz); MS (+VE) m/z 201 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.66 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

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